1-[2-(Trifluoromethyl)phenyl]ethanol 1-[2-(Trifluoromethyl)phenyl]ethanol
Brand Name: Vulcanchem
CAS No.: 79756-81-3
VCID: VC2418209
InChI: InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3
SMILES: CC(C1=CC=CC=C1C(F)(F)F)O
Molecular Formula: C9H9F3O
Molecular Weight: 190.16 g/mol

1-[2-(Trifluoromethyl)phenyl]ethanol

CAS No.: 79756-81-3

Cat. No.: VC2418209

Molecular Formula: C9H9F3O

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Trifluoromethyl)phenyl]ethanol - 79756-81-3

Specification

CAS No. 79756-81-3
Molecular Formula C9H9F3O
Molecular Weight 190.16 g/mol
IUPAC Name 1-[2-(trifluoromethyl)phenyl]ethanol
Standard InChI InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3
Standard InChI Key VGHBIJJTMFYTPY-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1C(F)(F)F)O
Canonical SMILES CC(C1=CC=CC=C1C(F)(F)F)O

Introduction

PropertyValue
Molecular FormulaC9H9F3O
Molecular Weight192.16 g/mol
Number of Heavy Atoms13
Number of Aromatic Heavy Atoms6
Fraction Csp30.33
Number of Rotatable Bonds2
Number of H-bond Acceptors4
Melting PointNot widely reported
Boiling PointApproximately 225–230 °C

The trifluoromethyl group enhances the compound's hydrophobicity while maintaining moderate solubility in polar organic solvents such as dichloromethane (DCM) and ethanol.

Synthesis of 1-[2-(Trifluoromethyl)phenyl]ethanol

General Synthetic Pathways

The synthesis of 1-[2-(Trifluoromethyl)phenyl]ethanol typically involves the reduction of 2-(trifluoromethyl)acetophenone, a commercially available precursor. The reduction can be achieved using various methods, including chemical reduction with hydride reagents or biocatalytic approaches.

Chemical Reduction

Chemical reduction methods employ reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). For instance:

  • A solution of 2-(trifluoromethyl)acetophenone in anhydrous ethanol is treated with NaBH4 under controlled temperature conditions.

  • The reaction proceeds rapidly, yielding racemic 1-[2-(trifluoromethyl)phenyl]ethanol after purification by column chromatography.

Biocatalytic Reduction

Recent studies have explored biocatalysis for enantioselective synthesis:

  • The fungus Geotrichum silvicola has been identified as an efficient biocatalyst for reducing 2-(trifluoromethyl)acetophenone to (S)-1-[2-(trifluoromethyl)phenyl]ethanol with high enantiomeric excess (>99%) .

  • This method employs a medium engineering strategy involving choline acetate/cysteine as co-solvents to enhance substrate solubility and protect cells from inhibition.

Reaction Conditions and Optimization

Optimization strategies have focused on improving yield and selectivity:

  • Incorporation of methylated-β-cyclodextrin (MCD) in biocatalytic systems has been shown to increase substrate concentration and cell membrane permeability .

  • Chemical reductions often require precise control over temperature and pH to minimize side reactions.

Applications of 1-[2-(Trifluoromethyl)phenyl]ethanol

Pharmaceutical Intermediates

1-[2-(Trifluoromethyl)phenyl]ethanol serves as a key intermediate in the synthesis of various pharmaceuticals:

  • It is used in the production of inhibitors targeting Polo-like kinase 1 (Plk1), which are under investigation for cancer therapy .

  • The compound's chiral nature allows for the development of enantiomerically pure drugs with enhanced efficacy and reduced side effects.

Agrochemical Development

The trifluoromethyl group imparts desirable properties such as increased metabolic stability and bioavailability, making this compound valuable in agrochemical formulations:

  • It is employed in synthesizing herbicides and fungicides with improved environmental persistence.

Research Applications

In academic research, 1-[2-(Trifluoromethyl)phenyl]ethanol is used as a model compound for studying:

  • The effects of fluorinated groups on reactivity.

  • Enantioselective catalysis mechanisms.

Biological Activity

Enantioselectivity and Biological Relevance

The biological activity of 1-[2-(Trifluoromethyl)phenyl]ethanol depends on its enantiomeric form:

  • The (S)-enantiomer has demonstrated superior activity as a precursor in pharmaceutical synthesis due to its stereospecific interactions with target enzymes .

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